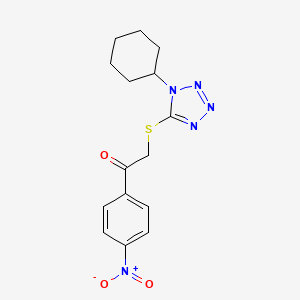
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The cyclohexyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the tetrazole derivative with 4-nitrophenyl ethanone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-(3,4-dimethoxyphenyl)ethanone
- 2-[(1-Cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(1-piperidinyl)ethanone
Uniqueness
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group or possess different substituents, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-14(11-6-8-13(9-7-11)20(22)23)10-24-15-16-17-18-19(15)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOJYOHMHAWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
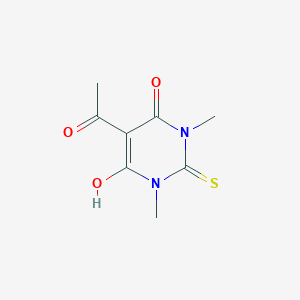

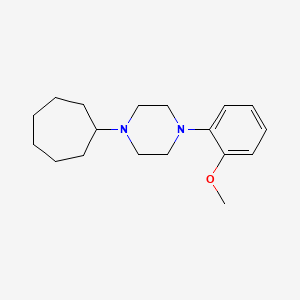
![4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B5832734.png)
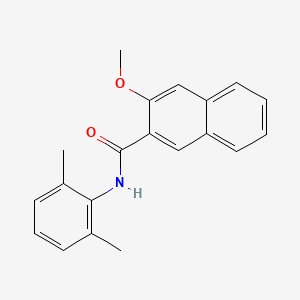
amino}benzamide](/img/structure/B5832741.png)
![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)

![METHYL 1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B5832763.png)
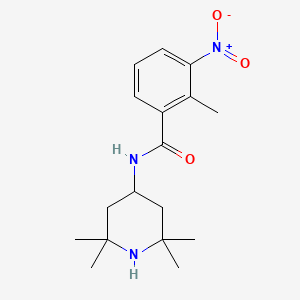
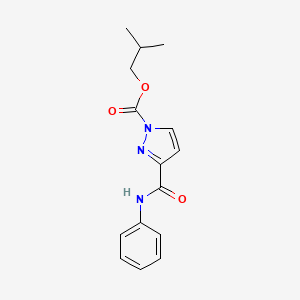
![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)
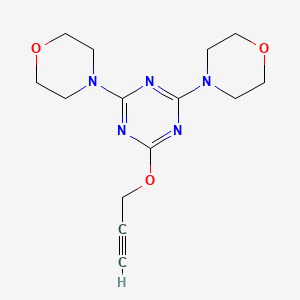
![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
